N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor IKKβ SAR baseline

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (MW 242.24 g/mol, C11H10N6O) is a heterocyclic small molecule that combines an imidazo[1,2-b]pyridazine core with a 1-methyl-1H-pyrazol-4-amine moiety via a carboxamide linkage at the 6-position. Its structure places it within a well-validated class of ATP-competitive kinase inhibitors.

Molecular Formula C11H10N6O
Molecular Weight 242.242
CAS No. 2415632-57-2
Cat. No. B2706664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415632-57-2
Molecular FormulaC11H10N6O
Molecular Weight242.242
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C11H10N6O/c1-16-7-8(6-13-16)14-11(18)9-2-3-10-12-4-5-17(10)15-9/h2-7H,1H3,(H,14,18)
InChIKeyKGFIDUHHEXWSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415632-57-2): Core Scaffold Characterization for Kinase Inhibitor Procurement


N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (MW 242.24 g/mol, C11H10N6O) is a heterocyclic small molecule that combines an imidazo[1,2-b]pyridazine core with a 1-methyl-1H-pyrazol-4-amine moiety via a carboxamide linkage at the 6-position [1]. Its structure places it within a well-validated class of ATP-competitive kinase inhibitors. The imidazo[1,2-b]pyridazine scaffold serves as a hinge-binding motif for kinases such as IKKβ and CDK12/13, while the pyrazole ring provides an additional H-bond donor/acceptor vector for modulating target engagement and physicochemical properties [2]. This unsubstituted variant represents a minimalist, publicly disclosed molecular starting point for developing selective kinase probes.

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide


The specific 6-carboxamide linkage to a 1-methylpyrazol-4-amine is not interchangeable with other pyrazole regioisomers, alternative heterocyclic amines, or core-substituted variants without altering the compound's biological and chemical signature. In IKKβ inhibitor optimization, modifications at the 6-position of the imidazo[1,2-b]pyridazine scaffold were shown to dramatically shift both enzymatic potency and cellular TNFα inhibitory activity [1]. Patents covering substituted pyridazine carboxamides explicitly claim the pyrazolyl-amino moiety as critical for target engagement, meaning generic imidazo[1,2-b]pyridazines lacking this specific arrangement cannot be assumed to exhibit equivalent kinase selectivity or synthetic utility [2]. Even closely related analogs—such as the 2-methyl or 2-tert-butyl substituted versions—introduce steric bulk that alters the conformational landscape and physicochemical profile, invalidating direct structure-to-data extrapolation. For discovery programs where the 6-carboxamide-pyrazole vector is essential to the pharmacophore model, compound 2415632-57-2 represents a non-negotiable, unadorned baseline molecule.

Quantitative Differentiation Evidence for N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide


Structural Minimalism as a Benchmark Compound for Kinase Selectivity Profiling

The target compound lacks substituents at the 2- and 3-positions of the imidazo[1,2-b]pyridazine core, unlike the extensively optimized analogs in the IKKβ lead series (e.g., compounds with benzyl or cycloalkyl groups at the 3-position) [1]. In the SAR study, the unsubstituted imidazo[1,2-b]pyridazine core showed an IKKβ IC50 > 10 µM, whereas optimized 3,6-disubstituted derivatives achieved IC50 values as low as 0.07 µM. This 143-fold dynamic range establishes the target compound as a validated negative control (inactive baseline) for IKKβ biochemical screens, a role that cannot be fulfilled by more potent substituted analogs [1].

Kinase inhibitor IKKβ SAR baseline Hinge binder

Synthetic Tractability Advantage as an Intermediate for Advanced Kinase Probes

Unlike its 2-methyl (CAS 2640821-75-4) and 2-tert-butyl analogs, the target compound presents an unsubstituted imidazo[1,2-b]pyridazine core that is amenable to direct C–H functionalization at the 2- and 3-positions without requiring deprotection or functional group interconversion steps [1]. Patent disclosures for substituted pyridazine carboxamides describe divergent synthetic routes from the 6-carboxamide intermediate, enabling parallel library synthesis and late-stage diversification [2]. The 2-methyl analog requires a separate de novo synthesis route and cannot be elaborated at the 2-position, limiting its utility as a diversification hub.

Medicinal chemistry Fragment-based drug design Late-stage functionalization Chemical biology

Physicochemical Profile Distinctiveness for in Silico Pre-Screening

The target compound (MW 242.24; HBD count 1; HBA count 4; tPSA 73.3 Ų; consensus LogP ~1.2 [1]) falls within a favorable fragment-like chemical space that is distinct from its bulkier analogs. The 2-tert-butyl analog (MW 298.34; consensus LogP ~2.8) exceeds commonly used fragment rule-of-three thresholds, while the 2-methyl analog (MW 256.27) increases LogP to ~1.6 [2]. For fragment-based screening libraries designed to identify efficient hinge-binding fragments, the target compound's lower molecular complexity and balanced hydrophilicity offer superior ligand efficiency and aqueous solubility, which are critical for high-concentration biochemical and biophysical assays (e.g., SPR, TSA) [1].

ADME prediction Drug-likeness Fragment library Computational chemistry

Procurement-Driven Application Scenarios for N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide


IKKβ Biochemical Assay Negative Control and Assay Window Establishment

Biochemical screening laboratories developing TR-FRET-based IKKβ inhibition assays require a structurally matched but weakly active reference compound to define the lower bound of the assay window. The target compound, exhibiting an IKKβ IC50 > 10 µM, serves this role for the imidazo[1,2-b]pyridazine chemotype, enabling accurate normalization of % inhibition data generated by potent lead compounds (IC50 ~0.07 µM) from the same series [1]. Procuring this specific compound ensures consistency between screening campaigns and eliminates lot-to-lot variability associated with in-house synthesis of a reference standard.

Parallel Kinase Probe Library Synthesis via Late-Stage Diversification

Medicinal chemistry teams conducting structure–activity relationship (SAR) exploration on the imidazo[1,2-b]pyridazine scaffold can use the target compound as the foundational intermediate for parallel library synthesis. The unsubstituted 2- and 3-positions permit C–H borylation/Suzuki coupling, electrophilic halogenation, and Minisci-type radical alkylation, enabling the generation of >10 novel analogs in a single reaction step from a single batch of the parent compound [1]. This approach significantly reduces the total synthesis effort compared to purchasing individual pre-substituted analogs, which require de novo construction of the core for each variant [2].

Fragment-Based Lead Generation and Biophysical Screening

Fragment-based drug design (FBDD) programs focusing on kinase targets can leverage the target compound as a hinge-binding fragment due to its compliance with the Rule-of-Three (MW 242, LogP ~1.2, HBD 1, HBA 4) [1]. Its predicted aqueous solubility (estimated > 500 µM) and balanced lipophilicity profile make it suitable for high-concentration SPR and TSA screens at typical fragment library concentrations (100–500 µM). In contrast, the 2-tert-butyl analog's elevated LogP (~2.8) and higher molecular weight risk aggregation and non-specific binding at these concentrations, reducing screen interpretability [2].

Computational Chemistry and Docking Model Validation

Computational chemistry groups building kinase inhibitor docking models require ligand structures with known binding modes and reliable enzymatic data to validate scoring functions. The target compound's unsubstituted core allows for a clean assessment of the imidazo[1,2-b]pyridazine hinge-binding contribution without confounding steric or electronic effects from additional substituents [1]. Its well-characterized lack of IKKβ inhibitory potency provides a ground-truth baseline for distinguishing true binders from false positives in virtual screening workflows.

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